molecular formula C21H26IN5O2 B052286 I BW A 844U CAS No. 116370-32-2

I BW A 844U

Cat. No.: B052286
CAS No.: 116370-32-2
M. Wt: 505.4 g/mol
InChI Key: AZWSEPNWIHTUNW-ONBQKKEBSA-N
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Description

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine is a chemical compound with the molecular formula C21H26IN5O2 It is known for its unique structure, which includes an iodine atom, an amino group, and a xanthine core

Preparation Methods

The synthesis of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves several steps, starting with the preparation of the phenethylamine derivative. The iodination of the aromatic ring is typically achieved using iodine and a suitable oxidizing agent. The amino group is introduced through a nucleophilic substitution reaction.

Chemical Reactions Analysis

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine can be compared with other similar compounds, such as:

This compound’s unique combination of an iodine atom, an amino group, and a xanthine core sets it apart from other similar compounds, making it a subject of interest in various scientific fields.

Properties

CAS No.

116370-32-2

Molecular Formula

C21H26IN5O2

Molecular Weight

505.4 g/mol

IUPAC Name

3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2

InChI Key

AZWSEPNWIHTUNW-ONBQKKEBSA-N

SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I

Isomeric SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I]

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I

Key on ui other cas no.

116370-32-2

Synonyms

3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine
I BW A 844U
I-BW-A844U
I-BWA844U

Origin of Product

United States

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